molecular formula C13H9NO2 B14487484 2-Amino-3-hydroxy-phenalen-1-one CAS No. 64081-59-0

2-Amino-3-hydroxy-phenalen-1-one

Cat. No.: B14487484
CAS No.: 64081-59-0
M. Wt: 211.22 g/mol
InChI Key: LFWCWFKXKIEFLZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-phenalen-1-one is an organic compound with a unique structure that includes both amino and hydroxyl functional groups attached to a phenalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-phenalen-1-one typically involves the reaction of 1,8-naphthalic anhydride with malonates to form 3-hydroxyphenalenones, which can then be further modified.

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques such as heating, stirring, and the use of common reagents like sulfuric acid and organic solvents .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-phenalen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxy-phenalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various phenalenone derivatives.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-phenalen-1-one involves its ability to generate reactive oxygen species (ROS) when exposed to light, making it an effective photosensitizer. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted tissues by generating ROS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-phenalen-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

64081-59-0

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-3-hydroxyphenalen-1-one

InChI

InChI=1S/C13H9NO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H,14H2

InChI Key

LFWCWFKXKIEFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)N)O

Origin of Product

United States

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